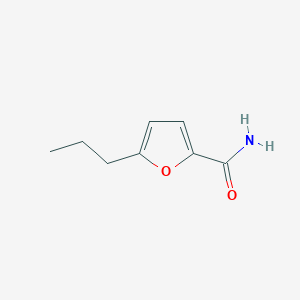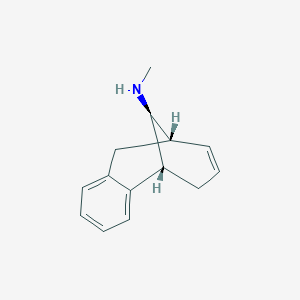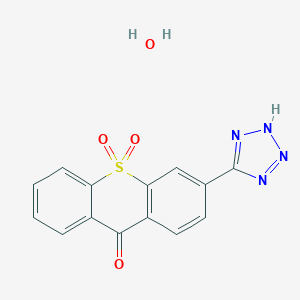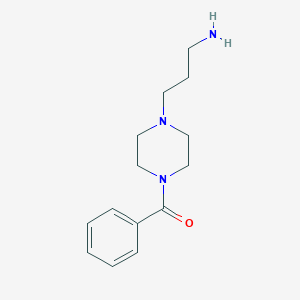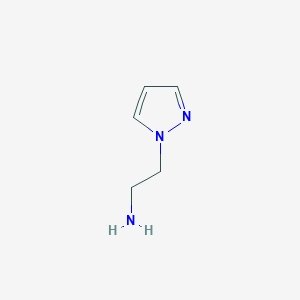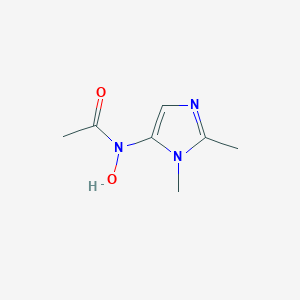
N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole (NDMAI) is a chemical compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. NDMAI is a derivative of imidazole, a five-membered heterocyclic compound that contains two nitrogen atoms. NDMAI has been found to exhibit a variety of biochemical and physiological effects, making it an interesting molecule for scientific research.
Mecanismo De Acción
The mechanism of action of N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole has been found to inhibit the production of pro-inflammatory cytokines and to activate antioxidant enzymes, suggesting that it may have a protective effect against oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole has been found to exhibit a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and activate antioxidant enzymes, such as superoxide dismutase and catalase. In vivo studies have shown that N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole can reduce inflammation and oxidative stress in animal models of various diseases, including arthritis and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields, making it readily available for research purposes. Additionally, N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole has been found to exhibit a variety of biological activities, making it a useful tool for studying the mechanisms of various diseases and for developing new therapies.
However, there are also limitations to the use of N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole in lab experiments. One limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Direcciones Futuras
There are several future directions for research on N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole. One area of interest is in the development of new therapies for diseases such as arthritis and neurodegenerative disorders. N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole has been found to exhibit anti-inflammatory and antioxidant properties, which could make it a promising candidate for the treatment of these conditions.
Another area of interest is in the study of the mechanisms of action of N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole. Further research is needed to fully understand how N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole modulates various signaling pathways in the body and how these effects contribute to its biological activities.
Finally, future research could focus on the safety and efficacy of N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole in clinical settings. While N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole has shown promise in preclinical studies, more research is needed to determine whether it is safe and effective for use in humans.
In conclusion, N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole is a promising compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. While there is still much to learn about N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole, its anti-inflammatory and antioxidant properties make it a promising candidate for the development of new therapies for various diseases.
Métodos De Síntesis
N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole can be synthesized through a multi-step process involving the reaction of 1,2-dimethylimidazole with acetic anhydride and hydroxylamine hydrochloride. This method has been described in detail in a number of scientific publications and has been found to be effective in producing high yields of N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole.
Aplicaciones Científicas De Investigación
N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole has been the subject of numerous scientific studies due to its potential applications in a variety of research areas. One area of interest is in the development of new drugs and therapies. N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole has been found to exhibit a variety of biological activities, including anti-inflammatory and antioxidant properties, which could make it a promising candidate for the treatment of various diseases.
Propiedades
Número CAS |
108549-37-7 |
|---|---|
Nombre del producto |
N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole |
Fórmula molecular |
C7H11N3O2 |
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
N-(2,3-dimethylimidazol-4-yl)-N-hydroxyacetamide |
InChI |
InChI=1S/C7H11N3O2/c1-5-8-4-7(9(5)3)10(12)6(2)11/h4,12H,1-3H3 |
Clave InChI |
WTQHZEPQFDBZCI-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1C)N(C(=O)C)O |
SMILES canónico |
CC1=NC=C(N1C)N(C(=O)C)O |
Otros números CAS |
108549-37-7 |
Sinónimos |
AcDMH N-acetyl-1,2-dimethyl-5-hydroxylaminoimidazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



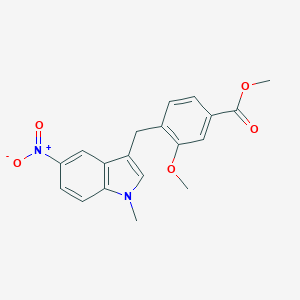
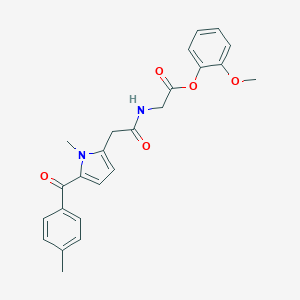
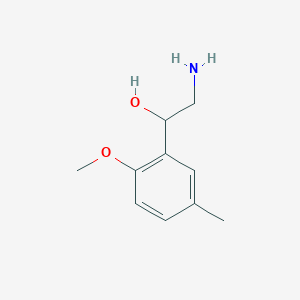
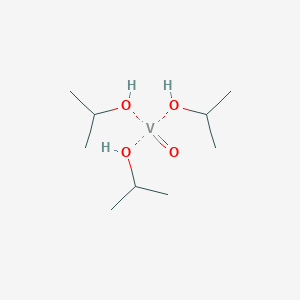
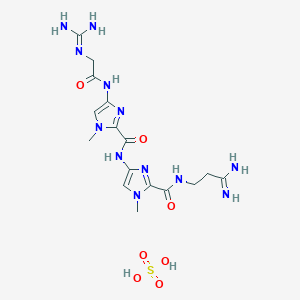
![6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene](/img/structure/B11131.png)
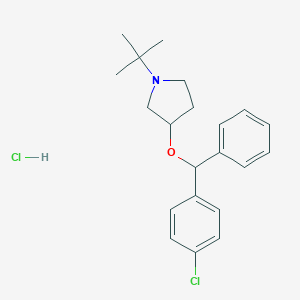
![2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide](/img/structure/B11137.png)
